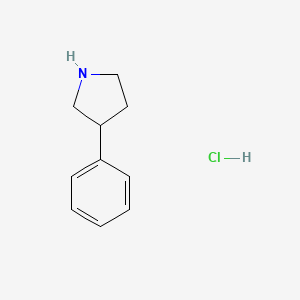

3-Phenylpyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSSGEPIODMCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656999 | |

| Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857281-02-8 | |

| Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylpyrrolidine hydrochloride physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylpyrrolidine Hydrochloride

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, combined with the appended phenyl group, provides a versatile framework for constructing a wide array of biologically active molecules and complex chemical entities.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for its effective application. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and shelf-life of derivative compounds.

This guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and provide validated, step-by-step protocols for the characterization of this and structurally similar compounds. The objective is to equip the practicing scientist with the necessary knowledge to handle, analyze, and utilize this compound with confidence and scientific rigor.

Core Physicochemical & Structural Data

The identity and fundamental properties of a chemical compound are its primary descriptors. This compound is a chiral molecule, and its properties can be associated with the racemic mixture or the individual (R) and (S) enantiomers. It is critical to use the correct CAS number corresponding to the specific material being used.

Key Properties Summary

The following table summarizes the essential physicochemical data for this compound. Note that values can vary slightly between suppliers and based on the isomeric form.

| Property | Value | Significance & Comments |

| Molecular Formula | C₁₀H₁₄ClN[3][4] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 183.68 g/mol [3][4] | Crucial for all stoichiometric calculations in synthesis and for preparing solutions of known molarity. |

| Appearance | White to off-white solid/crystalline powder[5][6] | A primary indicator of purity. Deviations in color may suggest the presence of impurities or degradation. |

| Melting Point | 163-164 °C (Racemate)[7] 185-190 °C ((S)-enantiomer)[5] | A sharp melting point range is a classic indicator of high purity. The difference between the racemate and the pure enantiomer is expected, as crystal lattice packing differs. |

| CAS Numbers | 56586-12-0 (Racemate)[7] 75608-35-8 ((S)-enantiomer)[5] 851000-46-9 ((R)-enantiomer)[8] | Unambiguously identifies the specific chemical substance. It is crucial to distinguish between the racemic mixture and the pure enantiomers. |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container, often at 2-8°C under an inert atmosphere.[1][5][7] | As an amine salt, it can be hygroscopic. Proper storage prevents moisture absorption and potential degradation.[5] |

Molecular Structure and Chirality

3-Phenylpyrrolidine possesses a single stereocenter at the C3 position of the pyrrolidine ring. This chirality is a defining feature, making it a valuable precursor for synthesizing enantiomerically pure pharmaceuticals, where stereochemistry often dictates biological activity and safety profiles.[1] The hydrochloride salt form enhances stability and improves water solubility compared to the free base.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. For this compound, a combination of NMR, IR, and Mass Spectrometry is used for definitive structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 7.2-7.4 ppm range) and the aliphatic protons on the pyrrolidine ring (typically in the 2.0-4.0 ppm range). The N-H protons of the ammonium salt will appear as a broad signal, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons (two quaternary and four CH, typically 125-145 ppm) and the four distinct aliphatic carbons of the pyrrolidine ring (typically 30-60 ppm).

Causality: The choice of a deuterated solvent like DMSO-d₆ or D₂O is critical. DMSO-d₆ allows for the observation of exchangeable N-H protons, while D₂O will exchange with these protons, causing their signals to disappear, which is a useful diagnostic tool.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.[9]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal resolution.[9]

-

¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.[9]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Key Absorptions:

-

N-H Stretch: A broad and strong absorption band is expected in the 2500-3000 cm⁻¹ region, characteristic of a secondary ammonium salt (R₂NH₂⁺).

-

C-H (Aromatic): Sharp, medium-intensity peaks above 3000 cm⁻¹.

-

C-H (Aliphatic): Medium-to-strong intensity peaks below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[9]

-

C=C (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental stretching vibrations around 1450-1600 cm⁻¹.

-

Causality: The KBr pellet method is often chosen for solid samples as KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and does not introduce interfering signals.

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet-pressing die and apply several tons of pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.[10]

-

Data Processing: The final transmittance or absorbance spectrum is automatically generated by ratioing the sample measurement against the background.[9]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Data: For this compound, the analysis would typically be performed on the free base (3-phenylpyrrolidine, C₁₀H₁₃N, MW 147.22).

-

Molecular Ion: A molecular ion peak ([M]⁺) for the free base would be expected at m/z = 147.

-

Fragmentation: Common fragmentation patterns for pyrrolidines involve cleavage alpha to the nitrogen atom. A major fragment would likely be observed from the loss of the phenyl group or cleavage of the pyrrolidine ring.[11]

Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification.[9]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in a high-vacuum source.[9]

-

Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the relative abundance of each ion, generating the mass spectrum.

Analytical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical and spectroscopic characterization of a compound like this compound.

Caption: A standard workflow for the physicochemical characterization of a chemical substance.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Assessing the purity of a starting material is non-negotiable in drug development. HPLC is the gold standard for this purpose, offering high resolution and quantitative accuracy.

Causality: A reverse-phase C18 column is chosen as it is a versatile, non-polar stationary phase suitable for separating moderately polar compounds like 3-Phenylpyrrolidine. A UV detector is used because the phenyl group contains a chromophore that strongly absorbs UV light (typically around 210-260 nm), allowing for sensitive detection.[12][13]

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[13]

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be developed. For a starting point, try a 70:30 (v/v) mixture of buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30°C.[13]

-

Detection Wavelength: 210 nm or 254 nm.[12]

-

-

Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of the mobile phase. Dilute this solution to a final concentration of approximately 0.1 mg/mL.[13]

-

Analysis: Inject 10 µL of the prepared sample. The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[12]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound should be handled with appropriate personal protective equipment (PPE).

-

Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[3][14] It may also cause skin and respiratory irritation.

-

Precautions:

-

Incompatible Materials: Strong oxidizing agents.[15]

The relationship between a compound's structure and its key analytical data is fundamental to its characterization.

Caption: Correlation of molecular structure with key spectroscopic data outputs.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 56586-12-0 [amp.chemicalbook.com]

- 3. (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-Phenyl-Pyrrolidine Hydrochloride | High Purity CAS 75608-35-8 | Uses, Safety, Supplier China [chemheterocycles.com]

- 6. CAS 5489-13-4 3-Pyrrolidinol, 5-cyclohexyl-3-phenyl-, hydrochloride supplier â Palkem India [palkem.ltd]

- 7. This compound CAS#: 56586-12-0 [m.chemicalbook.com]

- 8. (R)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE (851000-46-9) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 3-Phenylpyrrolidine Hydrochloride for Advanced Research and Development

This guide provides an in-depth technical overview of 3-Phenylpyrrolidine hydrochloride, a pivotal building block in modern medicinal chemistry and process development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple CAS number lookup to deliver actionable insights into its synthesis, characterization, and strategic applications. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system grounded in established scientific principles.

Core Identification and Chemical Identity

This compound is a chiral heterocyclic compound widely utilized as a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its rigid, three-dimensional structure makes it an attractive scaffold in drug design for creating molecules with high receptor affinity and specificity. The compound exists as a racemic mixture and as individual enantiomers, each with a distinct Chemical Abstracts Service (CAS) number.

It is crucial to select the correct stereoisomer for a given application, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₄ClN | [2][3][4] |

| Molecular Weight | 183.68 g/mol | [2][3][4][5] |

| CAS Number (Racemate) | 857281-02-8 | [3][4] |

| CAS Number ((S)-enantiomer) | 1094670-20-8 | [1][2][5][6] |

| CAS Number ((R)-enantiomer) | 394238 (Product Number) | [7] |

| InChI Key ((R)-enantiomer) | DNSSGEPIODMCQR-PPHPATTJSA-N | [7] |

| Canonical SMILES ((R)-enantiomer) | C1C--INVALID-LINK--C2=CC=CC=C2.Cl | [7] |

Strategic Synthesis Pathway: A Rationale-Driven Approach

The synthesis of chiral pyrrolidines is a well-established field in organic chemistry. A common and efficient method for preparing enantiomerically pure 3-substituted pyrrolidines involves starting from a readily available chiral precursor, such as L-proline or its derivatives. This ensures the stereochemistry is controlled from the outset.

A representative synthesis for a related compound, (S)-3-aminopyrrolidine dihydrochloride, starts with trans-4-hydroxy-L-proline.[8] This process involves a sequence of decarboxylation, protection of the nitrogen, sulfonyl activation of the hydroxyl group, and a subsequent SN2 reaction with an azide nucleophile, which inverts the stereocenter.[8] A final reduction and deprotection yield the desired product.[8] This general strategy can be adapted for the synthesis of 3-phenylpyrrolidine.

Conceptual Workflow for Synthesis

The following diagram outlines a logical workflow for a potential synthesis route. This approach emphasizes control over stereochemistry and purification at key stages.

Caption: Conceptual workflow for the synthesis of 3-Phenylpyrrolidine HCl.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of this compound is critical. A multi-technique approach ensures a comprehensive and trustworthy characterization. For instance, a method for analyzing a similar compound, 3-aminopyrrolidine hydrochloride, involves pre-column derivatization with Boc anhydride followed by HPLC analysis.[9] This strategy enhances UV detection for accurate quantification.[9]

Logical Workflow for Analytical Validation

The following workflow ensures that the material meets all specifications before use in downstream applications.

Caption: Logical workflow for the analytical validation of 3-Phenylpyrrolidine HCl.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in 59% of unique small-molecule drugs that contain a nitrogen heterocycle.[10] this compound serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including cardiology, neurology, and oncology.[11] Its rigid structure allows for precise orientation of functional groups, which is key for optimizing ligand-receptor interactions.[10]

The strategic importance of this reagent is growing as the industry moves towards more complex, three-dimensional molecules to tackle challenging biological targets. Its use supports the development of next-generation synthesis strategies, enabling faster compound development and improved time-to-market for new therapies.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. Safety Data Sheets (SDS) indicate that the compound can be harmful if swallowed and may cause skin and serious eye irritation.[7][12][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Storage: Store in a tightly closed container in a cool, dry place.[2]

-

Spills: In case of a spill, avoid dust formation.[14] Use appropriate absorbent material and dispose of it according to local regulations.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the material.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for innovation in the pharmaceutical and agrochemical industries.[11] Its well-defined structure and versatile reactivity provide a reliable foundation for the synthesis of novel, high-value molecules. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount for any research or development team aiming to leverage its full potential.

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 3-PHENYL-PYRROLIDINE HYDROCHLORIDE | 857281-02-8 [chemicalbook.com]

- 5. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 9. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 10. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 11. This compound Reagent Market - Global [globenewswire.com]

- 12. aksci.com [aksci.com]

- 13. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

3-Phenylpyrrolidine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 3-Phenylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document delves into the core physicochemical properties, molecular formula, and molecular weight of this compound. It places a strong emphasis on the critical role of stereochemistry, detailing the distinct properties and applications of its racemic and enantiomerically pure forms. Furthermore, this guide outlines a representative synthetic workflow, provides standard protocols for spectroscopic characterization, and explores its diverse applications. Safety, handling, and storage protocols are also summarized to ensure best practices in a laboratory setting.

Core Physicochemical and Structural Properties

This compound is a substituted pyrrolidine compound valued as a versatile building block in organic synthesis.[1][2] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. The fundamental properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₁₄ClN | [3][4] |

| Molecular Weight | 183.68 g/mol | [3][5] |

| Appearance | Crystalline solid | [1] |

| CAS Number (Racemic) | 857281-02-8 | [4][6] |

| CAS Number ((S)-enantiomer) | 1094670-20-8 | [1][3] |

| CAS Number ((R)-enantiomer) | 851000-46-9 | [7] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [3][8] |

| Synonyms | (S)-3-PHENYL-PYRROLIDINE HCL, 3-Phenyl-pyrrolidine hydrochloride | [1][3][6] |

The Critical Role of Stereochemistry

The 3-position of the pyrrolidine ring is a stereocenter, meaning 3-Phenylpyrrolidine can exist as two non-superimposable mirror images: the (S) and (R) enantiomers.

-

(S)-3-Phenylpyrrolidine hydrochloride: A specific stereoisomer often used in the synthesis of chiral drugs.[1]

-

(R)-3-Phenylpyrrolidine hydrochloride: The opposing enantiomer, which may exhibit different biological activity.

-

Racemic this compound: A 1:1 mixture of the (S) and (R) enantiomers.

In drug development, the stereochemistry of a molecule is paramount. Enantiomers frequently interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity. Utilizing an enantiomerically pure starting material like (S)- or (R)-3-Phenylpyrrolidine hydrochloride is a foundational strategy for developing stereospecific active pharmaceutical ingredients (APIs), which can lead to improved therapeutic profiles and reduced side effects.[1]

References

A Deep Dive into the Stereoisomers of 3-Phenylpyrrolidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit distinct pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the (S) and (R) enantiomers of 3-Phenylpyrrolidine hydrochloride, two chiral building blocks of significant interest in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Significance of Chirality in the 3-Phenylpyrrolidine Scaffold

The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[1] The presence of a chiral center at the 3-position of the pyrrolidine ring gives rise to (S)-3-Phenylpyrrolidine hydrochloride and (R)-3-Phenylpyrrolidine hydrochloride. As is often the case in pharmacology, the biological activity of these enantiomers is not identical. One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. Therefore, a thorough understanding of the synthesis, characterization, and distinct biological properties of each enantiomer is paramount for their effective application in drug design and development.[2]

This guide will delve into the core scientific principles and practical methodologies for working with these enantiomers, providing researchers with the foundational knowledge to leverage their unique properties in the pursuit of innovative medicines.

Physicochemical and Stereochemical Properties

The fundamental physicochemical properties of the (S) and (R) enantiomers of this compound are identical, with the exception of their interaction with plane-polarized light.

| Property | (S)-3-Phenylpyrrolidine hydrochloride | (R)-3-Phenylpyrrolidine hydrochloride |

| CAS Number | 1094670-20-8[1][3][4] | Not explicitly found, but commercially available.[5] |

| Molecular Formula | C₁₀H₁₄ClN[3][4] | C₁₀H₁₄ClN[5] |

| Molecular Weight | 183.68 g/mol [3][4] | 183.68 g/mol [5] |

| Appearance | Solid[5] | Solid[5] |

| Optical Rotation | Specific rotation value is of equal magnitude but opposite sign to the (R)-enantiomer. | Specific rotation value is of equal magnitude but opposite sign to the (S)-enantiomer. |

The key differentiator lies in their absolute stereochemistry, which dictates their interaction with chiral biological macromolecules such as receptors and enzymes.

Caption: 2D structures of (S) and (R)-3-Phenylpyrrolidine.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 3-phenylpyrrolidine hydrochlorides can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Modern synthetic methodologies offer several routes to access the desired enantiomer directly. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides have been developed for the enantioselective synthesis of substituted pyrrolidines.[6] More recently, a one-pot photo-enzymatic cascade process has been reported for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, including the synthesis of chiral α-functionalized phenylpyrrolidine compounds with up to 99% enantiomeric excess (ee).[7]

Caption: General workflow for enantioselective synthesis.

Chiral Resolution of Racemic 3-Phenylpyrrolidine

The classical approach to obtaining pure enantiomers involves the separation of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts.[2][8] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9][10] Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Experimental Protocol: A General Approach to Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic 3-phenylpyrrolidine in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

-

Purification and Salt Formation: Dry the organic extracts, evaporate the solvent, and purify the amine if necessary. The hydrochloride salt can be formed by treating a solution of the amine with HCl.

-

Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral HPLC.

Analytical Differentiation: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers.[11] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Illustrative Experimental Protocol: Chiral HPLC Separation

While a specific protocol for 3-phenylpyrrolidine was not found, the following method for the analogous compound, 3-ethyl-3-phenylpyrrolidin-2-one, can be adapted as a starting point.[11]

-

Column: Chiralcel OJ-H (10 x 250 mm)

-

Mobile Phase: Methanol

-

Flow Rate: 1 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

The enantiomeric purity of the separated enantiomers can be confirmed by analytical chiral HPLC on a column such as a Chiralcel OJ-H (4.6 x 250 mm) in reversed-phase mode with a gradient of acetonitrile in water.[11]

Caption: Workflow for chiral HPLC separation.

Comparative Pharmacological Profiles

The stereochemistry of 3-phenylpyrrolidine and its derivatives plays a crucial role in their interaction with biological targets, particularly monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Derivatives of 3-phenylpyrrolidine have been investigated as potent and balanced inhibitors of norepinephrine and serotonin reuptake.[12] Furthermore, enantiomeric 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized to probe the chirality preference of the dopamine D3 receptor's binding site.[13]

A key study on the synthetic cathinone α-PVP, which shares the pyrrolidine core, revealed that the (S)-enantiomer exhibits a much greater affinity for the dopamine transporter (DAT) compared to the (R)-enantiomer .[14] In rat striatal synaptosomes, S-α-PVP had an IC₅₀ of 6.9 nM for inhibiting dopamine uptake, whereas R-α-PVP had an IC₅₀ of 306.8 nM.[14] This pronounced stereoselectivity highlights the importance of evaluating each enantiomer individually.

| Transporter | (S)-enantiomer derivatives | (R)-enantiomer derivatives |

| Dopamine Transporter (DAT) | Generally higher affinity.[14] | Generally lower affinity.[14] |

| Serotonin Transporter (SERT) | Affinity varies with substitution. | Affinity varies with substitution. |

| Norepinephrine Transporter (NET) | Affinity varies with substitution. | Affinity varies with substitution. |

Applications in Drug Discovery and Development

The 3-phenylpyrrolidine scaffold is a key component in a number of investigational and marketed drugs. The specific enantiomer used is critical for achieving the desired therapeutic effect and minimizing off-target activities.

The pyrrolidine ring is a common feature in many FDA-approved drugs, including those for CNS disorders, hypertension, and infectious diseases.[15][16][17] For example, derivatives of the pyrrolidine scaffold are found in drugs like Captopril (antihypertensive) and various antiviral and antibacterial agents.[15][18]

The distinct pharmacological profiles of the (S) and (R) enantiomers of 3-phenylpyrrolidine make them valuable starting points for the development of selective monoamine reuptake inhibitors for the treatment of depression, ADHD, and other neurological disorders.[19] The higher affinity of (S)-enantiomer derivatives for DAT suggests their potential utility in conditions where enhancing dopaminergic neurotransmission is beneficial.

Conclusion

(S)-3-Phenylpyrrolidine hydrochloride and (R)-3-Phenylpyrrolidine hydrochloride are not interchangeable entities in the realm of drug discovery. Their distinct stereochemistry translates into differential interactions with biological targets, leading to unique pharmacological profiles. A comprehensive understanding of their synthesis, analytical separation, and comparative biology is essential for any researcher or drug development professional working with this important scaffold. As the demand for more selective and effective therapeutics continues to grow, the rational application of single-enantiomer chiral building blocks like (S)- and (R)-3-phenylpyrrolidine hydrochloride will undoubtedly play a pivotal role in the future of medicine.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemscene.com [chemscene.com]

- 4. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 3-Phenylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpyrrolidine hydrochloride is a synthetic compound featuring a core pyrrolidine ring, a structural motif prevalent in a multitude of biologically active molecules with significant effects on the central nervous system (CNS). This technical guide provides a comprehensive examination of the mechanism of action of this compound, with a primary focus on its interaction with monoamine transporters. Drawing upon structure-activity relationship (SAR) data from analogous compounds, this document elucidates its role as a potent and selective dopamine reuptake inhibitor. We will explore the downstream signaling consequences of this inhibition, its impact on dopaminergic neurotransmission, and the resultant behavioral effects. This guide also offers detailed protocols for the in vitro and in vivo characterization of this compound and similar compounds, providing a robust framework for further research and development.

Introduction: The Significance of the Phenylpyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, a critical feature for designing molecules with high affinity and selectivity for biological targets. When substituted with a phenyl group, as in 3-phenylpyrrolidine, the resulting scaffold has demonstrated a consistent ability to interact with key proteins in the CNS, particularly monoamine transporters.

This compound, as a member of this class, is of significant interest for its potential to modulate dopaminergic pathways. The dopaminergic system is fundamental to numerous physiological processes, including motor control, motivation, reward, and cognition. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Compounds that selectively target the dopamine transporter (DAT) are therefore valuable tools for both therapeutic intervention and for dissecting the complexities of dopamine signaling.

Molecular Mechanism of Action: Targeting the Dopamine Transporter

The primary mechanism of action for this compound in the CNS is the inhibition of the dopamine transporter (DAT). The DAT is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby terminating dopaminergic signaling. By blocking this reuptake process, this compound increases the concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced activation of postsynaptic dopamine receptors.

Binding Affinity and Selectivity

The affinity of these compounds for DAT generally increases with the length of the α-carbon chain, highlighting the sensitivity of the transporter's binding pocket to structural modifications[1]. Based on these well-established trends, it is highly probable that this compound is a potent and selective inhibitor of DAT and NET.

Table 1: Comparative In Vitro Binding Affinities (Kᵢ, nM) and Uptake Inhibition (IC₅₀, nM) of 3-Phenylpyrrolidine Analogs at Human Monoamine Transporters

| Compound/Analog | Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |

| Pyrovalerone (4a) | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |

| (S)-Pyrovalerone (4b) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |

| α-PVP | Phenyl | 22.2 | - | - | - | - | - |

| α-PHP | Phenyl | 16 | - | - | - | - | - |

| 3,4-Dichlorophenyl Analog (4u) | 3,4-Dichlorophenyl | 11.5 | 37.8 | - | - | - | - |

| Naphthyl Analog (4t) | Naphthyl | - | - | - | - | - | - |

Data compiled from studies on pyrovalerone analogs[3]. The data for α-PVP and α-PHP are from a separate study[1].

Downstream Signaling Pathways

The inhibition of dopamine reuptake by this compound initiates a cascade of downstream signaling events. The elevated synaptic dopamine levels lead to increased stimulation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors on postsynaptic neurons.

-

D1-like Receptor Activation: These receptors are coupled to the Gαs/olf family of G-proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.

-

D2-like Receptor Activation: These receptors are coupled to the Gαi/o family of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to hyperpolarization and reduced neuronal excitability.

The net effect of these signaling events is a complex modulation of neuronal activity in key brain regions such as the nucleus accumbens, prefrontal cortex, and striatum, which are integral to the behavioral outcomes associated with psychostimulants.

Effects on Neurotransmitter Systems and Behavior

By selectively inhibiting dopamine and norepinephrine reuptake, this compound is predicted to produce a range of effects on CNS function and behavior, characteristic of psychostimulants.

Neurochemical Effects

The primary neurochemical effect is a significant and sustained increase in extracellular dopamine and norepinephrine concentrations in brain regions densely innervated by these neurotransmitters. This can be directly measured using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC). The elevation of these catecholamines is the neurochemical basis for the observed behavioral effects.

Behavioral Effects

The behavioral pharmacology of pyrrolidine-containing synthetic cathinones has been extensively studied. These compounds typically produce a dose-dependent increase in locomotor activity in rodents. Furthermore, their rewarding properties, a key indicator of abuse potential, can be assessed using the conditioned place preference (CPP) paradigm. In this model, animals learn to associate a specific environment with the rewarding effects of the drug. Many pyrrolidine derivatives have been shown to produce a robust conditioned place preference. Given its presumed mechanism as a potent DAT inhibitor, this compound is expected to exhibit a similar profile of psychostimulant and rewarding effects.

Experimental Protocols for Characterization

To fully characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Characterization: Monoamine Transporter Binding and Uptake Assays

These assays are used to determine the binding affinity (Kᵢ) of this compound for DAT, NET, and SERT.

Objective: To quantify the affinity of the test compound for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT

-

Cell culture medium and reagents

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands: [¹²⁵I]RTI-55 for all three transporters, or specific radioligands such as [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Unlabeled ligands for defining non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT)

-

96-well plates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus (cell harvester)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the transporter of interest to confluency.

-

Harvest the cells and centrifuge.

-

Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Polytron or Dounce homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand and varying concentrations of this compound to wells containing the membrane preparation.

-

Include wells with the radioligand and a high concentration of the appropriate unlabeled ligand to determine non-specific binding.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

These assays measure the functional potency (IC₅₀) of this compound in inhibiting the transport of dopamine, norepinephrine, and serotonin into cells.

Objective: To determine the functional potency of the test compound in blocking monoamine uptake.

Materials:

-

HEK293 cells expressing hDAT, hNET, or hSERT

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin

-

96-well plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation fluid and quantify the radioactivity.

-

-

Data Analysis:

-

Determine the IC₅₀ value by plotting the percentage of inhibition of uptake against the logarithm of the concentration of this compound and performing non-linear regression analysis.

-

In Vivo Characterization: Microdialysis and Behavioral Assays

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens or striatum.

Materials:

-

Adult male rats or mice

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical instruments

-

Dental cement

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens).

-

Implant the guide cannula at the correct stereotaxic coordinates and secure it with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for an equilibration period.

-

Collect baseline dialysate samples.

-

Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for dopamine content using HPLC-ED.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels.

-

Compare the dopamine levels in the drug-treated group to a vehicle-treated control group.

-

This behavioral paradigm is used to assess the rewarding or aversive properties of a drug.

Objective: To determine if this compound has rewarding effects.

Materials:

-

Adult male rats or mice

-

Conditioned place preference apparatus (typically a two- or three-compartment chamber with distinct visual and tactile cues in each compartment)

-

Video tracking software

Procedure:

-

Pre-conditioning Phase (Day 1):

-

Place each animal in the apparatus with free access to all compartments and record the time spent in each compartment to establish any baseline preference.

-

-

Conditioning Phase (Days 2-9):

-

On alternating days, administer this compound and confine the animal to one of the compartments.

-

On the other days, administer a vehicle (e.g., saline) and confine the animal to the other compartment. The drug-paired compartment should be counterbalanced across animals.

-

-

Test Phase (Day 10):

-

Place the animal in the apparatus with free access to all compartments (in a drug-free state) and record the time spent in each compartment.

-

-

Data Analysis:

-

Compare the time spent in the drug-paired compartment during the test phase to the time spent in the same compartment during the pre-conditioning phase.

-

A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference and suggests the drug has rewarding properties.

-

Conclusion

This compound, by virtue of its core structure, is strongly indicated to function as a potent and selective dopamine and norepinephrine reuptake inhibitor. This mechanism of action leads to an elevation of synaptic catecholamine levels, which in turn modulates downstream signaling pathways and produces characteristic psychostimulant behavioral effects. The experimental protocols detailed in this guide provide a comprehensive framework for the in-depth characterization of this compound and other novel compounds targeting monoamine transporters. Further research, particularly the determination of its precise binding affinities and in vivo pharmacological profile, will be crucial in fully elucidating its potential as a research tool and a lead compound for the development of novel CNS therapeutics.

References

- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 3-Phenylpyrrolidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyrrolidine hydrochloride is a key building block in medicinal chemistry, frequently incorporated into the core structures of novel therapeutic agents. Its pyrrolidine ring and phenyl substituent provide a versatile scaffold for accessing a range of biological targets. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in drug discovery and development pipelines. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural nuances revealed by each technique.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) with a phenyl group attached at the 3-position. The hydrochloride salt form means the pyrrolidine nitrogen is protonated, carrying a positive charge, with a chloride counter-ion. This protonation significantly influences the electronic environment of the molecule and is reflected in its spectroscopic signatures.

Molecular Formula: C₁₀H₁₄ClN Molecular Weight: 183.68 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring. The protonation of the nitrogen atom leads to deshielding of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.20 - 7.40 | Multiplet | 5H |

| Pyrrolidine CH (C3) | 3.50 - 3.70 | Multiplet | 1H |

| Pyrrolidine CH₂ (C2 & C5) | 3.20 - 3.50 | Multiplet | 4H |

| Pyrrolidine CH₂ (C4) | 2.20 - 2.40 | Multiplet | 2H |

| N-H Protons | 9.0 - 10.0 | Broad Singlet | 2H |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument frequency.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.20 - 7.40 ppm): The multiplet in this region corresponds to the five protons of the monosubstituted phenyl ring. The overlapping signals are due to the similar electronic environments of the ortho, meta, and para protons.

-

Pyrrolidine Ring Protons (2.20 - 3.70 ppm): The aliphatic protons of the pyrrolidine ring appear as a series of complex multiplets due to spin-spin coupling between adjacent non-equivalent protons. The proton at the chiral center (C3) is coupled to the neighboring methylene protons at C2 and C4, resulting in a complex splitting pattern. The protons on the carbons adjacent to the protonated nitrogen (C2 and C5) are expected to be shifted downfield compared to the protons at C4 due to the inductive effect of the positively charged nitrogen.

-

N-H Protons (9.0 - 10.0 ppm): The protons on the nitrogen atom are expected to appear as a broad singlet at a significantly downfield chemical shift. The broadness is due to quadrupole broadening and exchange with trace amounts of water in the solvent. The downfield shift is a direct consequence of the positive charge on the nitrogen atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| Pyrrolidine CH (C3) | 40 - 45 |

| Pyrrolidine CH₂ (C2 & C5) | 45 - 50 |

| Pyrrolidine CH₂ (C4) | 30 - 35 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (125 - 145 ppm): The signals for the six carbons of the phenyl ring appear in this region. The quaternary carbon (attached to the pyrrolidine ring) will typically have a lower intensity compared to the protonated aromatic carbons.

-

Pyrrolidine Ring Carbons (30 - 50 ppm): The four distinct carbon environments of the pyrrolidine ring are observed in the aliphatic region. Similar to the ¹H NMR, the carbons adjacent to the nitrogen (C2 and C5) are expected to be at a lower field (higher ppm) than the other ring carbons due to the deshielding effect of the protonated nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2800 | N-H Stretch | Secondary Amine Salt |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 750, 700 | C-H Bend | Monosubstituted Benzene |

Interpretation of the IR Spectrum:

-

N-H Stretching (3000 - 2800 cm⁻¹): A broad and strong absorption band in this region is characteristic of the N-H stretching vibrations of a secondary amine salt (R₂NH₂⁺). This is a key indicator of the hydrochloride salt form.

-

C-H Stretching (3100 - 2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while the peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic pyrrolidine ring.

-

Aromatic C=C Stretching (1600, 1480 cm⁻¹): These medium to sharp absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

C-H Bending (750, 700 cm⁻¹): Strong bands in this region are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data (ESI+):

-

Molecular Ion (as free base) [M+H]⁺: m/z ≈ 148.11

-

This corresponds to the protonated free base (C₁₀H₁₃N). In the mass spectrometer, the hydrochloride salt will dissociate, and the free base will be detected.

-

-

Key Fragmentation Ions: Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyrrolidines involve cleavage of the ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like N-H.

-

¹H NMR Acquisition: Utilize a standard one-pulse sequence. The spectral width should be set to encompass the expected chemical shift range (e.g., 0-12 ppm). Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon signal. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C. The spectral width should be set to cover the expected range (e.g., 0-160 ppm).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for ESI, such as methanol or acetonitrile.

-

Data Acquisition: Operate the mass spectrometer in positive ion mode to observe the protonated molecular ion. Optimize instrument parameters (e.g., capillary voltage, cone voltage) to maximize signal intensity.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a detailed and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and the hydrochloride salt form, and the mass spectrum verifies the molecular weight. This comprehensive characterization is essential for ensuring the identity and purity of this important synthetic building block, thereby upholding the integrity of subsequent research and development activities.

An In-depth Technical Guide to the Solubility of 3-Phenylpyrrolidine Hydrochloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-phenylpyrrolidine hydrochloride, a key building block in modern drug discovery and chemical synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, practical considerations for its use in various organic solvents, and robust methodologies for empirical solubility determination.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a chiral pyrrolidine derivative widely employed in the synthesis of a diverse range of biologically active molecules and complex organic structures.[1][3][4] Its rigid, three-dimensional scaffold is a desirable feature in medicinal chemistry, often contributing to enhanced target affinity and improved pharmacokinetic profiles.[3][4] The hydrochloride salt form is typically used to improve the stability and handling of the parent amine. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthetic transformations, purification processes, and formulation development.[2][5]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClN | [1][6][7][8][9][10] |

| Molecular Weight | 183.68 g/mol | [1][7][8][10] |

| Appearance | Solid | [1][7][9] |

| Melting Point | 163-164 °C | [11] |

Theoretical Framework for Solubility of Amine Hydrochlorides in Organic Media

The solubility of an amine salt like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The process of dissolution requires overcoming the lattice energy of the solid salt and establishing favorable interactions between the solute and the solvent molecules.

As an ionic compound, this compound's solubility is largely dictated by the polarity of the solvent. The protonated pyrrolidinium cation and the chloride anion readily engage in strong ion-dipole interactions with polar solvents. In contrast, the phenyl and pyrrolidine rings provide a lipophilic character, allowing for van der Waals interactions with non-polar solvents.[12]

The general principle of "like dissolves like" provides a useful starting point. We can anticipate higher solubility in polar protic and aprotic solvents that can effectively solvate both the cation and the anion.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound Reagent Market - Global [globenewswire.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. mdpi.com [mdpi.com]

- 6. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. chemscene.com [chemscene.com]

- 11. This compound CAS#: 56586-12-0 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

A Quantum Chemical Investigation of 3-Phenylpyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, computational chemistry serves as a critical accelerator, providing profound insights into molecular behavior and interactions at the quantum level.[1][2] This guide offers an in-depth exploration of the quantum chemical calculations applied to 3-Phenylpyrrolidine hydrochloride, a key structural motif in various pharmacologically active compounds. We will dissect the theoretical underpinnings and practical methodologies for characterizing its structural, electronic, and vibrational properties. By leveraging Density Functional Theory (DFT), this paper provides a procedural blueprint for researchers and scientists to predict molecular characteristics that are paramount for rational drug design and development.[3][4]

Introduction: The 'Why' and 'How' of Computational Scrutiny

This compound (C₁₀H₁₄ClN) is a pyrrolidine derivative recognized for its presence in a range of biologically active molecules.[5][6][7] Its structural framework is a valuable scaffold in medicinal chemistry. Understanding the three-dimensional conformation, electronic charge distribution, and molecular stability of this compound is fundamental to predicting its pharmacokinetic and pharmacodynamic profiles.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in pharmaceutical R&D.[1][8] They allow us to build a highly detailed, atomistic picture of a molecule, predicting its properties before it is even synthesized. This in silico approach significantly reduces the time and cost associated with traditional laboratory experimentation by enabling the early-stage identification and optimization of promising drug candidates.[2][9] DFT offers a robust balance of computational efficiency and accuracy, making it the workhorse for studying drug-sized molecules.[10][11][12]

This guide will walk through the essential computational steps: from determining the molecule's most stable 3D shape (conformational analysis) to analyzing its electronic structure and predicting its vibrational spectrum.

Theoretical & Methodological Pillars

A successful quantum chemical study rests on a sound theoretical foundation and a carefully chosen computational methodology. The choices made at this stage directly influence the accuracy and relevance of the results.

Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of a system based on its electron density rather than the more complex many-electron wavefunction.[8][10] This simplification makes DFT computationally more efficient than other high-level methods, allowing for the study of larger molecules like this compound.[12] For our purposes, we select the widely-used B3LYP hybrid functional, which combines the strengths of Hartree-Fock theory and DFT to provide reliable results for organic molecules.[13][14][15]

The Language of Atoms: Basis Sets

To solve the DFT equations, we must represent the atomic orbitals mathematically. This is achieved using a basis set , which is a collection of mathematical functions centered on each atom.[16][17][18] The choice of basis set is a compromise between accuracy and computational cost.[16]

For this guide, we will use the 6-311++G(d,p) basis set. Let's break down this nomenclature:

-

6-311G : This is a "split-valence" basis set, meaning it uses multiple functions to describe the valence electrons, which are crucial for chemical bonding.[17] Specifically, it's a triple-zeta basis set, offering high flexibility.

-

++ : These "diffuse functions" are added to hydrogen and heavy atoms. They are essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

-

(d,p) : These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape, which is critical for describing the directionality of chemical bonds accurately.[19]

Finding the Right Shape: Conformational Analysis

Flexible molecules like 3-Phenylpyrrolidine can exist in multiple spatial arrangements, or conformations .[20] The molecule's biological activity is often dictated by its lowest-energy (most stable) conformation.[21] Therefore, before any other properties are calculated, a thorough conformational analysis is essential to identify this global minimum energy structure.[22][23][24]

Verifying the Structure: Vibrational Frequency Analysis

Once a stable geometry is found, a frequency calculation must be performed. This serves two purposes:

-

Confirmation of a True Minimum : A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface.[25]

-

Prediction of Vibrational Spectra : The calculated frequencies correspond to the molecule's vibrational modes and can be used to predict its theoretical Infrared (IR) and Raman spectra.[13][26][27] These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[28]

Understanding Electronic Interactions: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex calculated molecular orbitals into a picture that aligns with the familiar Lewis structure concepts of localized bonds, lone pairs, and atomic orbitals.[29][30][31] It provides a quantitative measure of electron delocalization by analyzing the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals).[32] The energy of these interactions reveals the key hyperconjugative effects that contribute to the molecule's overall stability.[31]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline the standard procedure for performing quantum chemical calculations on this compound using a program like Gaussian.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Creation : Build the 3D structure of this compound using a molecular editor such as GaussView. Ensure the correct protonation state (the pyrrolidine nitrogen is protonated).

-

Conformational Search (Prerequisite) : Perform a systematic conformational search to identify the lowest energy conformer. This typically involves rotating the phenyl group and allowing the pyrrolidine ring to pucker. The resulting lowest-energy structure is used as the starting point for DFT optimization.

-

DFT Optimization :

-

Software : Gaussian 16

-

Method : B3LYP functional

-

Basis Set : 6-311++G(d,p)

-

Keywords : Opt Freq=Noraman (This requests both optimization and a subsequent frequency calculation).

-

Convergence Criteria : Use default tight convergence criteria to ensure a well-converged structure.

-

-

Verification : After the calculation is complete, open the output file. Confirm that the optimization converged successfully and check the frequency results. Crucially, verify there are zero imaginary frequencies.

Protocol 2: Natural Bond Orbital (NBO) Analysis

-

Input Preparation : Use the optimized geometry obtained from Protocol 1.

-

NBO Calculation :

-

Software : Gaussian 16

-

Method : B3LYP/6-311++G(d,p)

-

Keywords : Pop=NBO (This requests the NBO analysis to be performed on the final wavefunction).

-

-

Analysis : Examine the NBO section of the output file for natural atomic charges, hybridization, and the second-order perturbation theory analysis of donor-acceptor interactions.

Diagram: Computational Workflow

Caption: A flowchart of the quantum chemical calculation process.

Analysis of Results: A Predicted Profile

This section presents the expected results from the calculations described above, providing a quantitative look at the molecule's properties.

Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms. The pyrrolidine ring is expected to adopt an "envelope" or "twisted" conformation to minimize steric strain. The phenyl group will be positioned equatorially to the ring.

Diagram: Optimized Structure of 3-Phenylpyrrolidine Cation

Caption: The core cationic structure of 3-Phenylpyrrolidine.

Table 1: Predicted Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-N (pyrrolidine) | ~1.50 Å |

| Bond Length | C-C (pyrrolidine) | ~1.54 Å |

| Bond Length | C-C (phenyl) | ~1.40 Å |

| Bond Length | C-C (ring-phenyl) | ~1.52 Å |

| Bond Angle | C-N-C (pyrrolidine) | ~108° |

| Dihedral Angle | C2-C3-C(phenyl)-C(phenyl) | ~45-60° |

Vibrational Analysis

The frequency calculation confirms the optimized structure as a true minimum and provides theoretical vibrational frequencies. These values are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for systematic errors and better match experimental data.[15]

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Functional Group | Predicted Scaled Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Protonated Amine | ~3300-3400 |

| C-H Stretch | Aromatic | ~3050-3100 |

| C-H Stretch | Aliphatic | ~2850-2950 |

| C=C Stretch | Aromatic Ring | ~1600, ~1450 |

| C-N Stretch | Aliphatic Amine | ~1100-1200 |

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's chemical reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Table 3: Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ 0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | A large gap suggests high kinetic stability and low chemical reactivity.[14] |

| Dipole Moment | ~ 10-12 Debye | High value indicates significant charge separation, as expected for an ionic salt. |

NBO Analysis: Intramolecular Stability